molecular formula C7H3BrFO2- B8607214 5-Fluoro-2-bromobenzoate

5-Fluoro-2-bromobenzoate

Cat. No. B8607214
M. Wt: 218.00 g/mol
InChI Key: OQBMJMJZMDBQSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523472

Procedure details

Example 9 is repeated precisely, the only difference being that one part of CuCl is added to the initial ammonia solution charge. After the 5-fluoro-2-bromobenzoate solution has been metered in and the batch worked up, 144 parts of 5-fluoroanthranilic acid of m.p. 176.5°-177.5° C. are obtained with a purity of 91.9% (HPLC), corresponding to a yield of 85.4% of theory, based on the 5-fluoro-2-bromobenzoic acid employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:4]=[CH:5][C:6](Br)=[C:7]([CH:11]=1)[C:8]([O-:10])=[O:9]>Cl[Cu]>[F:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([NH2:1])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)[O-])C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charge

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(C(=O)O)=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.